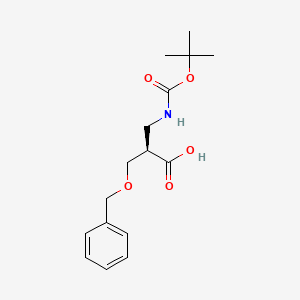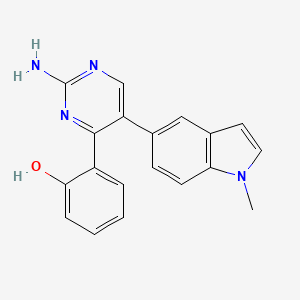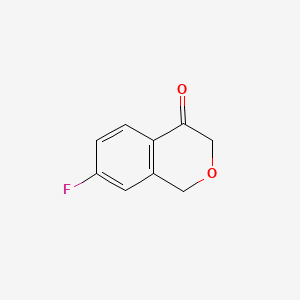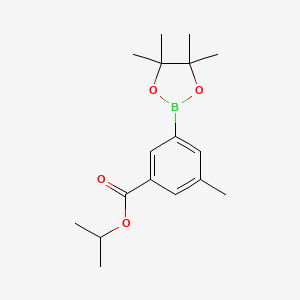
Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical reagent used in various chemical reactions . It can be used to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of this compound involves several steps. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. It has a molecular weight of 276.14 . Its InChI code is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .Scientific Research Applications
Molecular Synthesis and Characterization
Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with a benzene ring, used in molecular synthesis. It is obtained through multi-step substitution reactions and characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is employed for structural confirmation, and Density Functional Theory (DFT) is used for molecular structure calculations. This chemical's molecular electrostatic potential and frontier molecular orbitals are also investigated through DFT, revealing some of its physicochemical properties (Huang et al., 2021).
Synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes
In the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, this chemical plays a critical role. The process involves Pd-catalyzed borylation of arylbromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This method is especially effective for arylbromides with sulfonyl groups, offering an alternative to conventional borylation methods (Takagi & Yamakawa, 2013).
Cytoprotection Against Oxidative Stress
This chemical has been modified to increase hydrolytic stability and improve cytoprotection against oxidative stress. Such modifications enhance its ability to release chelators that sequester iron(III), thereby inhibiting iron-catalyzed oxidative damage in cells (Wang & Franz, 2018).
Microwave-assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis utilizing this compound has been used in medicinal chemistry for efficient production of heteroaryl-substituted benzimidazoles, demonstrating its versatility in rapid and convenient synthetic processes (Rheault, Donaldson, & Cheung, 2009).
Asymmetric Synthesis of Pharmaceutical Compounds
The compound has been used in the asymmetric synthesis of pharmaceutical components, such as the taxol side chain, demonstrating its utility in creating enantiopure compounds which are crucial in drug development (Er & Coşkun, 2009).
HGF-mimetic Agents in Drug Design
It has been incorporated in the synthesis of boron-containing phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents, highlighting its role in innovative drug design (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action involves the interaction with its targets through the boronic acid moiety. The boronic acid can form reversible covalent bonds with hydroxyl groups present in biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their esters are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters are generally influenced by their ability to form reversible covalent bonds with various biomolecules .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with various biomolecules suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids and their esters. For example, the formation of boronate esters is pH-dependent and typically favored under alkaline conditions . Additionally, the presence of diols can lead to the formation of cyclic boronate esters, which can affect the compound’s stability and reactivity .
Safety and Hazards
This compound has several safety and hazard statements. It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .
Future Directions
properties
IUPAC Name |
propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZINCHSUOKFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675112 |
Source


|
| Record name | Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-30-0 |
Source


|
| Record name | Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

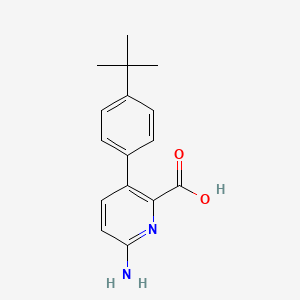


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)
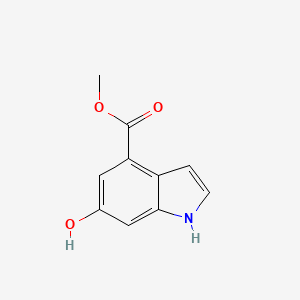

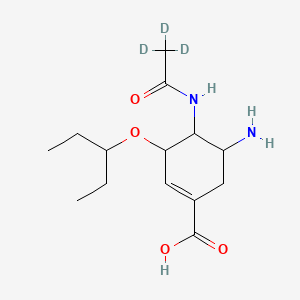
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
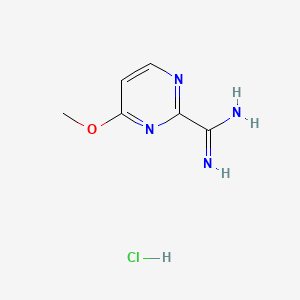
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
